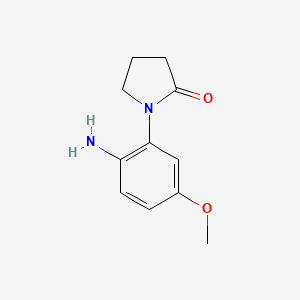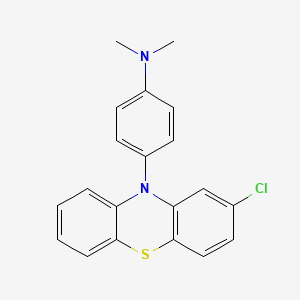
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a phenothiazine core with a chlorine atom at the 2-position and a dimethylaniline group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline typically involves the chlorination of phenothiazine followed by the introduction of the dimethylaniline group. One common method includes the reaction of phenothiazine with thionyl chloride to introduce the chlorine atom at the 2-position. This is followed by a nucleophilic substitution reaction with N,N-dimethylaniline under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the treatment of psychiatric disorders due to its structural similarity to other phenothiazine-based drugs.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline is primarily related to its interaction with biological targets. It is known to bind to dopamine receptors, inhibiting their activity. This interaction can modulate neurotransmitter levels in the brain, which is why phenothiazine derivatives are often used as antipsychotic agents. Additionally, the compound may interact with other molecular targets, such as ion channels and enzymes, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Perphenazine: Known for its use in treating schizophrenia and other psychiatric disorders.
Fluphenazine: A potent antipsychotic agent with a longer duration of action.
Uniqueness
4-(2-Chloro-10H-phenothiazin-10-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which can influence its pharmacological profile and chemical reactivity. The presence of the dimethylaniline group at the 4-position may enhance its lipophilicity and ability to cross biological membranes, potentially leading to different therapeutic effects compared to other phenothiazine derivatives .
Properties
Molecular Formula |
C20H17ClN2S |
|---|---|
Molecular Weight |
352.9 g/mol |
IUPAC Name |
4-(2-chlorophenothiazin-10-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C20H17ClN2S/c1-22(2)15-8-10-16(11-9-15)23-17-5-3-4-6-19(17)24-20-12-7-14(21)13-18(20)23/h3-13H,1-2H3 |
InChI Key |
SSSRJJPUQKBKFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-[(3-fluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13698106.png)

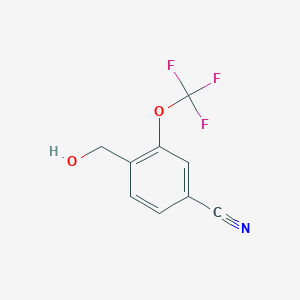
![7,7-Dimethyl-4-methylenebicyclo[4.1.0]heptan-3-ol](/img/structure/B13698127.png)
![2,4-Difluoro-3-[(trimethylsilyl)ethynyl]aniline](/img/structure/B13698134.png)
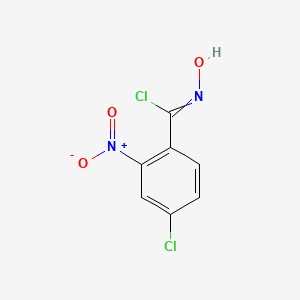
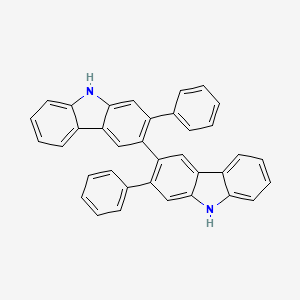
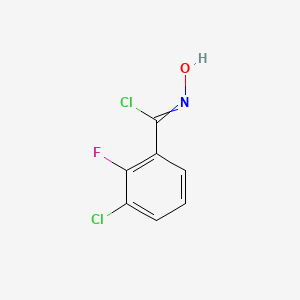
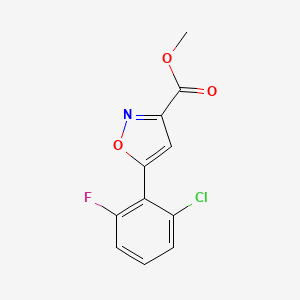
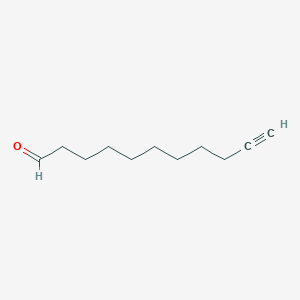

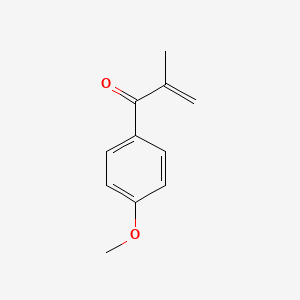
![3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile](/img/structure/B13698168.png)
